molecular formula C17H19NO3S B2594424 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cinnamamide CAS No. 2035008-02-5

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cinnamamide

Cat. No.: B2594424
CAS No.: 2035008-02-5
M. Wt: 317.4
InChI Key: JHMGLRTZEBGJSW-CMDGGOBGSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cinnamamide: is a synthetic organic compound that belongs to the class of cinnamamides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cinnamamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cinnamic acid, 2-(2-hydroxyethoxy)ethylamine, and thiophene-2-carboxylic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the cinnamic acid derivative and the amine group of 2-(2-hydroxyethoxy)ethylamine. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Thiophene Substitution: The thiophene ring is introduced through a substitution reaction, where thiophene-2-carboxylic acid is reacted with the intermediate product from the previous step under appropriate conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective starting materials.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Biological Probes: It can be used as a probe to study biological pathways and mechanisms.

Industry:

    Materials Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cinnamamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The hydroxyethoxy and thiophene groups could play a role in binding to these targets, while the cinnamamide moiety may influence the overall activity.

Comparison with Similar Compounds

    N-(2-hydroxyethyl)cinnamamide: Lacks the thiophene ring and hydroxyethoxy group.

    N-(2-(2-hydroxyethoxy)ethyl)cinnamamide: Lacks the thiophene ring.

    N-(2-(thiophen-2-yl)ethyl)cinnamamide: Lacks the hydroxyethoxy group.

Uniqueness: N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cinnamamide is unique due to the presence of both the hydroxyethoxy and thiophene groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-10-11-21-15(16-7-4-12-22-16)13-18-17(20)9-8-14-5-2-1-3-6-14/h1-9,12,15,19H,10-11,13H2,(H,18,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMGLRTZEBGJSW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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